molecular formula C13H20BNO2 B1425692 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid CAS No. 1313737-75-5

2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid

Cat. No. B1425692
M. Wt: 233.12 g/mol
InChI Key: PIRJBWDBULRMBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been widely studied. One common method involves the use of organometallic compounds and trimethyl borate to form the ester, which is then hydrolyzed to the product . Another approach involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes can also be used to transmetalate with BBr3, followed by hydrolysis to form phenylboronic acid .


Molecular Structure Analysis

The molecular structure of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is represented by the InChI code 1S/C13H20BNO2/c1-10-4-3-7-15(9-10)12-5-6-13(14(16)17)11(2)8-12/h5-6,8,10,16-17H,3-4,7,9H2,1-2H3 .


Chemical Reactions Analysis

Boronic acids, including 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid, are mild Lewis acids and are generally stable and easy to handle, making them important to organic synthesis . They can participate in various chemical reactions, including Suzuki-Miyaura coupling, oxidations, aminations, halogenations, and C-C bond formations .

Scientific Research Applications

Catalysis and Synthetic Applications

2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid and its derivatives have been utilized in catalytic processes and the synthesis of complex molecules. For instance, phenylboronic acids are known for their role in dehydrative amidation between carboxylic acids and amines, aiding in the synthesis of α-dipeptides. The ortho-substituent of boronic acids is crucial in preventing the coordination of amines to the boron atom of the active species, thus accelerating amidation processes (Wang, Lu, & Ishihara, 2018).

Supramolecular Chemistry

Phenylboronic acids, including derivatives, have been integrated into the design and synthesis of supramolecular assemblies due to their ability to form reversible complexes with various compounds, such as saccharides and glycoproteins. These abilities facilitate the creation of structures with specific chemical and physical properties, contributing significantly to advancements in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).

Biological and Pharmaceutical Applications

In the realm of biomedicine, phenylboronic acid derivatives have found applications in the development of diagnostic and therapeutic agents. For instance, self-assembled nanorods of phenylboronic acid functionalized pyrene have been utilized for in situ two-photon imaging of cell surface sialic acids, highlighting their significance in cancer diagnostics and therapeutics. Additionally, these nanorods can efficiently generate singlet oxygen under two-photon irradiation, making them excellent candidates for photodynamic therapy (Li & Liu, 2021).

Antimicrobial and Antiviral Research

The modification of nanoparticles with phenylboronic-acid derivatives has shown potential in developing antiviral therapeutics. Such modified nanoparticles have demonstrated efficacy as viral entry inhibitors against Hepatitis C virus (HCV), showcasing a novel approach to treating viral infections with reduced cellular toxicity compared to other nanoparticle-based strategies (Khanal et al., 2013).

Safety And Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

[2-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-11-6-8-15(9-7-11)10-12-4-2-3-5-13(12)14(16)17/h2-5,11,16-17H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRJBWDBULRMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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